(2,4-Dichloro-6-methylpyridin-3-yl)methanol

Catalog No.
S783739
CAS No.
374800-25-6
M.F
C7H7Cl2NO
M. Wt
192.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,4-Dichloro-6-methylpyridin-3-yl)methanol

CAS Number

374800-25-6

Product Name

(2,4-Dichloro-6-methylpyridin-3-yl)methanol

IUPAC Name

(2,4-dichloro-6-methylpyridin-3-yl)methanol

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

InChI

InChI=1S/C7H7Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2,11H,3H2,1H3

InChI Key

YYRIQTLBJWWQMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)Cl)CO)Cl

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)CO)Cl

(2,4-Dichloro-6-methylpyridin-3-yl)methanol is an organic compound with the molecular formula C₇H₇Cl₂NO and a molecular weight of approximately 192.04 g/mol. This compound features a pyridine ring substituted with two chlorine atoms at the 2 and 4 positions, a methyl group at the 6 position, and a hydroxymethyl group at the 3 position. Its chemical structure contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and agrochemicals .

  • Medicinal Chemistry: The pyridine ring is a common scaffold in many drugs. The presence of chlorine atoms and a methanol group could potentially contribute to various biological activities. Further research would be needed to determine if (2,4-Dichloro-6-methylpyridin-3-yl)methanol itself has any medicinal properties or if it could serve as a starting material for the synthesis of novel drugs [].
  • Material Science: Pyridine derivatives can be used as ligands in coordination chemistry. The chlorine atoms and the methyl alcohol group could potentially influence the binding properties of (2,4-Dichloro-6-methylpyridin-3-yl)methanol with metal ions, making it a candidate for exploration in material science applications [].
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: The hydroxymethyl group can undergo further reduction to form alcohols or other derivatives.
  • Condensation Reactions: It may react with carbonyl compounds to form more complex structures through condensation.

These reactions make it a versatile intermediate in organic synthesis .

The synthesis of (2,4-Dichloro-6-methylpyridin-3-yl)methanol can be achieved through several methods:

  • Starting from 2,4-Dichloro-6-methylpyridine:
    • This method typically involves the reaction of 2,4-dichloro-6-methylpyridine with formaldehyde in the presence of a reducing agent.
  • Using Chloromethylation:
    • Chloromethylation of pyridine derivatives followed by hydrolysis can yield the desired compound.
  • Nucleophilic Substitution:
    • The introduction of the hydroxymethyl group can also be accomplished via nucleophilic substitution reactions involving chloromethyl derivatives .

(2,4-Dichloro-6-methylpyridin-3-yl)methanol finds applications primarily in:

  • Agriculture: As a potential herbicide or fungicide due to its biological activity.
  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Chemical Research: In studies related to pyridine derivatives and their properties.

Its unique structure allows for exploration in various chemical contexts, making it valuable for both industrial and research purposes .

Interaction studies involving (2,4-Dichloro-6-methylpyridin-3-yl)methanol focus on its reactivity with biological systems and other chemical entities. Research indicates that it may interact with enzymes involved in metabolic pathways or act as a ligand for specific receptors. Further investigation into these interactions is essential for understanding its full potential and safety profile in agricultural and pharmaceutical applications .

Several compounds share structural similarities with (2,4-Dichloro-6-methylpyridin-3-yl)methanol. Notable examples include:

Compound NameMolecular FormulaKey Differences
(4,6-Dichloro-2-methylpyridin-3-yl)methanolC₇H₇Cl₂NODifferent substitution pattern on the pyridine ring
(2,6-Dichloro-4-methylpyridin-3-yl)methanolC₇H₇Cl₂NOChlorine atoms at different positions
(2-Chloro-4-methylpyridin-3-yl)methanolC₇H₈ClNOOnly one chlorine atom and different methyl placement

The uniqueness of (2,4-Dichloro-6-methylpyridin-3-yl)methanol lies in its specific arrangement of substituents on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds .

The thermodynamic properties of (2,4-Dichloro-6-methylpyridin-3-yl)methanol reflect the influence of its structural features on molecular stability and phase transitions. The compound exhibits distinct thermal characteristics that are significantly influenced by the presence of chlorine substituents and the hydroxymethyl functional group.

Boiling Point Analysis

The predicted boiling point of (2,4-Dichloro-6-methylpyridin-3-yl)methanol is 305.7 ± 37.0°C at 760 mmHg [1] [2]. This relatively high boiling point can be attributed to several molecular factors. The presence of two chlorine atoms increases the molecular weight to 192.04 g/mol [1] [3] [2], contributing to stronger van der Waals forces. Additionally, the hydroxymethyl group enables hydrogen bonding interactions, which significantly elevate the boiling point compared to non-hydroxylated analogs.

When compared to related compounds, the boiling point demonstrates a clear structure-property relationship. The parent compound (6-methylpyridin-3-yl)methanol, lacking chlorine substituents, has a substantially lower boiling point of 238.2 ± 25.0°C [4] [5]. This 67°C difference illustrates the significant impact of halogen substitution on thermal properties. The effect of chlorination is further evidenced by comparison with 2-(hydroxymethyl)pyridine, which boils at 112-113°C/16 mmHg [6], demonstrating that the addition of chlorine atoms and a methyl group substantially increases the boiling point.

Melting Point Characteristics

The melting point of (2,4-Dichloro-6-methylpyridin-3-yl)methanol is not available in the current literature [2], indicating limited experimental thermodynamic data for this compound. This absence of melting point data is not uncommon for specialized pharmaceutical intermediates that may exist primarily as oils or have complex crystalline forms.

For comparative analysis, related pyridine methanol derivatives show variable melting points: (6-methylpyridin-3-yl)methanol melts at 43-47°C [4] [5], while 4-pyridinemethanol exhibits a melting point of 52-56°C [7] [8]. The chlorinated analog (2-chloro-3-pyridinyl)methanol melts at 54°C [9], suggesting that the dichlorinated compound may have a melting point in a similar range or potentially higher due to increased molecular weight and intermolecular interactions.

Thermal Stability Assessment

The thermal stability of (2,4-Dichloro-6-methylpyridin-3-yl)methanol extends up to its boiling point of approximately 305°C, indicating good thermal stability under normal processing conditions [1] [2]. This stability is enhanced by the aromatic pyridine ring system, which provides inherent thermal resilience. The chlorine substituents, while increasing the boiling point, also contribute to thermal stability by reducing the electron density on the aromatic ring, making it less susceptible to thermal degradation.

Solubility Characteristics in Organic Solvents

The solubility profile of (2,4-Dichloro-6-methylpyridin-3-yl)methanol in organic solvents is governed by the compound's amphiphilic nature, resulting from the polar hydroxymethyl group and the moderately polar chlorinated pyridine ring. This structural combination creates a unique solubility pattern that differs significantly from both highly polar and non-polar compounds.

Polar Protic Solvents

The compound demonstrates confirmed solubility in methanol [10] [2], which serves as an excellent solvent due to its ability to form hydrogen bonds with the hydroxymethyl group while accommodating the aromatic ring through dipole-dipole interactions. This solubility in methanol is consistent with the compound's predicted LogP value and the general principle that "like dissolves like" for compounds with similar polarity profiles.

Ethanol is expected to exhibit similar solubility characteristics to methanol, based on the structural similarity and comparable polarity. The hydroxymethyl functionality provides the necessary polar interaction sites for dissolution in short-chain alcohols, while the aromatic ring contributes to the overall solvation through π-electron interactions.

Polar Aprotic Solvents

The compound shows slight solubility in dimethyl sulfoxide (DMSO) [10] [2], which is characteristic of polar aprotic solvents interacting with moderately polar aromatic compounds. DMSO's high dielectric constant and ability to stabilize both polar and non-polar regions of molecules makes it particularly effective for dissolving compounds with mixed polarity characteristics.

Acetone and other polar aprotic solvents are predicted to dissolve the compound based on their ability to interact with the polar hydroxymethyl group and the aromatic ring system. The absence of protic interactions in these solvents is compensated by strong dipole-dipole forces and the solvents' ability to stabilize the compound's charge distribution.

Moderately Polar Solvents

Dichloromethane and chloroform are predicted to show good solubility for (2,4-Dichloro-6-methylpyridin-3-yl)methanol. These chlorinated solvents are particularly effective for dissolving chlorinated aromatic compounds due to favorable intermolecular interactions between the chlorine atoms in both the solute and solvent molecules. The moderate polarity of these solvents provides an optimal balance for dissolving the compound's mixed polar-nonpolar character.

Non-Polar Solvents

Hexane and similar non-polar aliphatic solvents are expected to show poor solubility for the compound. The polar hydroxymethyl group and the nitrogen-containing aromatic ring create significant polarity that is incompatible with non-polar solvents. This poor solubility in non-polar media is advantageous for purification processes and extraction procedures.

Benzene presents an interesting case where the aromatic ring of the compound can engage in π-π stacking interactions with the benzene solvent molecules. However, the overall polarity of the compound likely limits its solubility in benzene compared to more polar solvents.

Acid-Base Behavior and pKa Determination

The acid-base behavior of (2,4-Dichloro-6-methylpyridin-3-yl)methanol is characterized by its dual functionality as both a weak base through the pyridine nitrogen and a weak acid through the hydroxymethyl group. The compound's pKa value of 12.34 ± 0.10 (predicted) [1] indicates predominantly basic character under physiological conditions.

Pyridine Nitrogen Basicity

The pyridine nitrogen serves as the primary basic site in the molecule, with the pKa value reflecting the compound's ability to accept protons. The predicted pKa of 12.34 ± 0.10 [1] indicates that the compound is a weak base, significantly less basic than unsubstituted pyridine (pKa ≈ 5.2). This dramatic reduction in basicity is attributed to the strong electron-withdrawing effects of the two chlorine substituents at positions 2 and 4.

The electron-withdrawing nature of chlorine atoms reduces the electron density on the pyridine nitrogen, making it less available for proton binding. This effect is particularly pronounced because the chlorine atoms are positioned ortho and para to the nitrogen, maximizing their inductive and mesomeric effects. The methyl group at position 6 provides some electron-donating character, but this effect is insufficient to counteract the strong electron withdrawal by the chlorine atoms.

Hydroxymethyl Group Acidity

The hydroxymethyl group contributes acidic character to the molecule, although this is significantly weaker than the basic character of the pyridine nitrogen. The alcohol functionality typically exhibits pKa values around 15-16 for primary alcohols, making it a very weak acid under normal conditions. The proximity to the electron-deficient pyridine ring slightly increases the acidity of the hydroxyl group compared to aliphatic alcohols.

Comparative pKa Analysis

When compared to related compounds, the structure-activity relationship for basicity becomes apparent. The parent compound (6-methylpyridin-3-yl)methanol lacks reported pKa data, but similar compounds provide insight into the chlorine effect. The compound 2-(hydroxymethyl)pyridine shows a predicted pKa of 13.48 ± 0.10 [6], while 4-pyridinemethanol exhibits a pKa of 13.45 ± 0.10 [11]. The mono-chlorinated (2-chloro-3-pyridinyl)methanol has a pKa of 13.00 ± 0.10 [9], demonstrating the progressive decrease in basicity with increasing chlorine substitution.

pH Stability Profile

The high pKa value of 12.34 indicates that (2,4-Dichloro-6-methylpyridin-3-yl)methanol will exist predominantly in its neutral form under physiological pH conditions (7.4). This stability across a wide pH range is advantageous for pharmaceutical applications where pH-independent behavior is desired. The compound will only become significantly protonated under strongly acidic conditions (pH < 10), making it stable in most biological and environmental systems.

Stability Under Various Environmental Conditions

The environmental stability of (2,4-Dichloro-6-methylpyridin-3-yl)methanol is influenced by multiple factors including temperature, pH, light exposure, oxidation potential, and biological degradation. The compound's stability profile is largely determined by the robust aromatic pyridine ring system and the stabilizing effects of chlorine substituents.

Temperature-Dependent Stability

The compound demonstrates excellent thermal stability up to its boiling point of 305.7°C [1] [2], indicating that it can withstand normal processing temperatures without significant decomposition. This thermal stability is enhanced by the aromatic character of the pyridine ring and the stabilizing influence of the electron-withdrawing chlorine atoms. The hydroxymethyl group, while potentially more labile than the aromatic system, is stabilized by its attachment to the aromatic ring through resonance effects.

Storage stability is maintained under recommended conditions of inert atmosphere at temperatures between -4°C and -20°C [2]. These storage conditions prevent oxidation and minimize thermal degradation over extended periods. The compound's stability at low temperatures is consistent with its solid-state properties and the absence of particularly reactive functional groups.

pH-Dependent Stability

The compound exhibits excellent stability across a wide pH range due to its high pKa value of 12.34 [1]. Under neutral to mildly basic conditions (pH 7-10), the compound remains in its neutral form and shows no significant degradation. The stability under acidic conditions is also favorable, as the compound can accept protons without undergoing structural changes. Only under extremely basic conditions (pH > 13) might the compound experience some instability due to potential nucleophilic attack on the aromatic ring.

Oxidation Resistance

The compound shows moderate oxidation resistance enhanced by the presence of chlorine substituents [12] [13]. Chlorinated pyridines generally exhibit greater resistance to oxidation compared to their non-halogenated counterparts due to the electron-withdrawing effects of chlorine, which reduce the electron density available for oxidation reactions. The hydroxymethyl group represents the most oxidation-susceptible site, potentially forming the corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

Photostability Considerations

While specific photostability data for (2,4-Dichloro-6-methylpyridin-3-yl)methanol is not available, aromatic compounds typically exhibit some degree of light sensitivity. The compound should be stored and handled under light-protected conditions to prevent potential photodegradation. The presence of chlorine substituents may provide some protection against UV degradation by altering the electronic transitions of the aromatic system.

Hydrolysis Resistance

The compound demonstrates excellent hydrolysis resistance due to the stable C-O bond in the primary alcohol functionality and the stable C-Cl bonds in the aromatic ring. Primary alcohols attached to aromatic rings are generally stable toward hydrolysis under normal conditions. The pyridine ring system is inherently stable to hydrolysis, and the chlorine substituents are not susceptible to hydrolytic removal under neutral or mildly acidic conditions.

Microbiological Degradation Resistance

Chlorinated pyridines show remarkable resistance to microbiological degradation [12] [13]. Literature evidence indicates that chloropyridines resist biodegradation for periods exceeding 30 days in soil and aquatic environments. The compound 2-chloropyridine has been shown to be particularly resistant to degradation, with only 4-chloropyridine among the chlorinated pyridines showing susceptibility to microbial attack [13]. The presence of two chlorine atoms in (2,4-Dichloro-6-methylpyridin-3-yl)methanol would be expected to provide even greater resistance to biodegradation.

Environmental Fate Assessment

The compound's environmental behavior is characterized by persistence due to its resistance to both abiotic and biotic degradation processes. The combination of thermal stability, pH independence, and biological resistance suggests that the compound would persist in environmental systems. This persistence profile is typical of chlorinated aromatic compounds and has implications for environmental risk assessment and waste management practices.

XLogP3

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Wikipedia

(2,4-dichloro-6-methylpyridin-3-yl)methanol

Dates

Last modified: 08-15-2023

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